molecular formula C26H29N3O3 B2447418 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide CAS No. 898458-93-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2447418
CAS No.: 898458-93-0
M. Wt: 431.536
InChI Key: VPLGBBLCUNBUKP-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide is a chemical compound offered for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use. This compound features the 3,4-dihydroisoquinoline scaffold, which is recognized as a privileged structure in medicinal chemistry and drug discovery . The 3,4-dihydroisoquinoline core is prevalent in numerous natural products and bioactive molecules, making it a valuable template for developing new pharmacologically active agents . Research into similar structural frameworks has shown promise in various areas, including the development of positive allosteric modulators for receptors like the human dopamine D1 receptor and the synthesis of novel antioomycete agents for plant disease management . The incorporation of the furan ring and the mesityloxalamide group in its structure may offer unique electronic and steric properties, making it a compound of interest for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the exploration of new biological targets in both pharmaceutical and agrochemical research. Researchers can utilize this compound to investigate its mechanism of action, potency, and selectivity in various biochemical assays.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)28-26(31)25(30)27-15-22(23-9-6-12-32-23)29-11-10-20-7-4-5-8-21(20)16-29/h4-9,12-14,22H,10-11,15-16H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLGBBLCUNBUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and furan intermediates, followed by their coupling with mesityloxalamide under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other isoquinoline derivatives, furan-containing molecules, and mesityloxalamide analogs. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The compound features a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage, which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H22N4O5
Molecular Weight434.45 g/mol
Functional GroupsDihydroisoquinoline, Furan, Oxalamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline component may interact with neurotransmitter receptors, while the furan ring could engage in hydrogen bonding or π-π interactions with target proteins. The presence of the mesityl group may enhance the compound's binding affinity and specificity.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Similar oxalamides have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects : Compounds featuring dihydroisoquinoline structures are often explored for their neuroprotective properties.

Case Studies

  • Antitumor Activity : A study on structurally related compounds indicated that modifications in the substituents significantly impacted their cytotoxicity against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 10 μM against breast cancer cells, suggesting promising anticancer potential (source: ).
  • Antimicrobial Properties : Research has highlighted the antibacterial activity of furan-containing compounds against resistant strains of bacteria. A related compound displayed effective inhibition with an MIC (Minimum Inhibitory Concentration) value of 5 μg/mL against Staphylococcus aureus (source: ).
  • Neuroprotective Effects : In vivo studies have shown that dihydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, potentially due to their ability to scavenge free radicals (source: ).

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dihydroisoquinoline : Starting from appropriate precursors through cyclization reactions.
  • Furan Integration : Utilizing electrophilic substitution reactions to introduce the furan moiety.
  • Oxalamide Linkage Formation : Reacting the intermediate with mesityl oxalate under controlled conditions.

Future Directions

Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) studies to optimize efficacy and selectivity.
  • In vivo Studies to assess pharmacokinetics and toxicity profiles.
  • Mechanistic Studies using advanced techniques such as X-ray crystallography to visualize binding interactions.

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